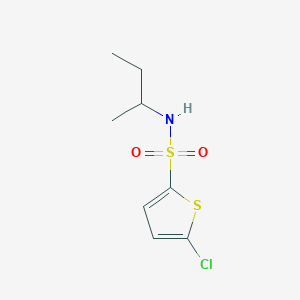![molecular formula C10H14ClNO3S2 B4068757 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4068757.png)
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-96,345 belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of the release of neurotransmitters such as dopamine and serotonin. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has been found to bind to the vesicular monoamine transporter (VMAT2), which is responsible for the packaging and release of neurotransmitters from presynaptic neurons.
Biochemical and Physiological Effects:
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has also been found to have analgesic properties and has been studied as a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is relatively well understood. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine is also readily available from commercial sources. However, there are some limitations to its use in lab experiments. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine is a potent inhibitor of VMAT2, which can make it difficult to interpret the results of experiments involving this compound. Additionally, 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of more specific inhibitors of VMAT2 that could be used to study the role of this transporter in neurotransmitter release. Another area of interest is the development of analogs of 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine that could have improved pharmacokinetic properties and could be used as potential therapeutics for pain or other conditions. Finally, there is a need for further research into the mechanism of action of 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine and its potential therapeutic applications.
Applications De Recherche Scientifique
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including the inhibition of the release of neurotransmitters such as dopamine and serotonin. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has also been found to have analgesic properties and has been studied as a potential treatment for pain.
Propriétés
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-7-5-12(6-8(2)15-7)17(13,14)10-4-3-9(11)16-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBWRVFIYFOPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4068677.png)

![2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4068684.png)
![{4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4068691.png)
![(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine](/img/structure/B4068715.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068722.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068723.png)
![2-amino-4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068733.png)

![methyl 11-(2-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4068752.png)

![N-(2-furylmethyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4068762.png)
![N-allyl-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4068768.png)
![N-(sec-butyl)-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068773.png)